REACTION_CXSMILES
|
[C:1]([CH2:9][CH2:10][C:11]([OH:13])=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[NH2:15][NH2:16]>C(O)C>[C:2]1([C:1]2[CH2:9][CH2:10][C:11](=[O:13])[NH:15][N:16]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CCC(=O)O
|
Name
|
|
Quantity
|
25.5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 6 hrs
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1CCC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |